Etomidate
Overview
Description
Etomidate is a short-acting intravenous anesthetic used for the induction of anesthesia and supplementation of subpotent anesthesia during short operative procedures . It is an imidazole compound that appears to depress CNS function via GABA . The duration of action is intermediate between thiopental and methohexital, and recovery from a single dose is rapid with little residual depression .
Synthesis Analysis
Etomidate was initially developed as an antifungal agent in 1964 by Janssen Pharmaceuticals . Over the last decade, several analogs of etomidate have been developed, with the aim of retaining its stable cardiorespiratory profile, whilst eliminating its suppressive effect on the adrenocortical axis .
Molecular Structure Analysis
Etomidate contains a chiral carbon . Critical structural features for anesthetic activity include a single methylene group between the imidazole and phenyl group and the R (+) configuration at the chiral center .
Chemical Reactions Analysis
Etomidate has relatively large volumes of distributions and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation .
Scientific Research Applications
Anesthesia Induction
Etomidate: is commonly used for the induction of anesthesia before surgical procedures due to its rapid onset and short duration of action . It provides smooth and predictable sedation, which is ideal for patients with compromised cardiovascular stability or those at risk of hemodynamic instability .
Pharmacokinetic and Pharmacodynamic Studies
Recent studies have evaluated the pharmacokinetic and pharmacodynamic properties of etomidate formulations. For instance, a study conducted on healthy Chinese subjects assessed two etomidate fat emulsions administered via intravenous infusion pumps, focusing on their safety and equivalence in terms of pharmacokinetic and pharmacodynamic characteristics .
Brain-Targeted Anesthesia
Research has been conducted on lactoferrin-modified liposomal etomidate (Eto-lip-LF) with the aim of enhancing drug distribution in the brain and improving anesthetic effects. This formulation has shown potential for increased brain-targeting ability, which could lead to better outcomes in general anesthesia .
Emergency Medicine
Etomidate plays a significant role in emergency medicine , particularly in the management of critically ill patients requiring intubation and mechanical ventilation. Its rapid onset and minimal effects on respiratory drive make it a suitable choice for Rapid Sequence Intubation (RSI) in emergency situations .
Sedation in Severe Patients
The drug is also used for long-term sedation in severe patients, acting on the central nervous system through GABA receptors. This application is crucial in intensive care units where patients need to be sedated for extended periods .
Comparative Clinical Trials
Etomidate is involved in comparative clinical trials to assess its efficacy and safety against other anesthetics. These trials are essential for determining the therapeutic index and identifying any potential advantages or disadvantages of etomidate in various clinical settings .
Mechanism of Action
Target of Action
Etomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain the balance of excitation and inhibition within the nervous system .
Mode of Action
Etomidate acts by binding to a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .
Biochemical Pathways
Etomidate enhances the binding of GABA to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing and results in sedation, hypnosis, and anesthesia . The biochemical pathway primarily affected by etomidate is the GABAergic system .
Pharmacokinetics
Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This metabolism depends on hepatic esterase activity, which hydrolyzes the drug to a carboxylic acid and an ethanol-leaving group . The carboxylate metabolite is excreted mostly in urine and to a lesser degree in bile . Due to these properties, recovery from a single dose of etomidate is rapid with little residual depression .
Result of Action
The molecular and cellular effects of etomidate’s action include the depression of central nervous system function via GABA, leading to sedation, hypnosis, and anesthesia .
Action Environment
Etomidate is a sedative and hypnotic drug administered intravenously . It acts on the central nervous system through GABA receptors and is widely used in anesthesia induction and maintenance, as well as long-term sedation in severe patients . The environment in which etomidate acts can influence its efficacy and stability. For instance, the drug’s action can be influenced by factors such as the patient’s health status and the presence of other medications .
properties
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023033 | |
Record name | Etomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.77e-01 g/L | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Etomidate | |
CAS RN |
33125-97-2 | |
Record name | Etomidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33125-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomidate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etomidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-142.8, 67 °C | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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